3-Amino-1,2,4-triazine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1,2,4-triazine-6-carboxylic acid is a heterocyclic compound with the molecular formula C4H4N4O2 It is part of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,2,4-triazine-6-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable precursors in the presence of catalysts. For instance, the reaction of 3-amino-1,2,4-triazine with carboxylic acid derivatives can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-1,2,4-triazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Amino-1,2,4-triazine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Amino-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit pyruvate dehydrogenase kinases (PDKs), which play a crucial role in cancer cell metabolism. By inhibiting PDKs, the compound can disrupt the metabolic pathways of cancer cells, leading to their death . This mechanism highlights its potential as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
3-Amino-1,2,4-triazole: Another triazine derivative with similar structural features but different applications.
2,4,6-Tris(amino acids)-1,3,5-triazine: A compound with a triazine core and multiple amino acid substitutions, used in optoelectronic materials.
Uniqueness: 3-Amino-1,2,4-triazine-6-carboxylic acid stands out due to its specific inhibitory action on PDKs and its potential therapeutic applications in cancer treatment. Its unique structure allows for targeted interactions with enzymes and pathways that are not as effectively targeted by other similar compounds .
Eigenschaften
Molekularformel |
C4H4N4O2 |
---|---|
Molekulargewicht |
140.10 g/mol |
IUPAC-Name |
3-amino-1,2,4-triazine-6-carboxylic acid |
InChI |
InChI=1S/C4H4N4O2/c5-4-6-1-2(3(9)10)7-8-4/h1H,(H,9,10)(H2,5,6,8) |
InChI-Schlüssel |
KYOIKYHDLKGEOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=NC(=N1)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.